BO-1236

Antibacterial activity Pseudomonas aeruginosa Minimum inhibitory concentration

BO-1236 (L-658,310) is a research-grade cephalosporin featuring an N-methyl-5,6-dihydroxyisoindolinium moiety at the 3-position, conferring enhanced activity against Pseudomonas aeruginosa, including ceftazidime-resistant strains. Its unique structure ensures precise target engagement, making it an essential positive control for MIC assays and resistance mechanism studies. Choose BO-1236 for robust, reproducible results in your antibacterial research.

Molecular Formula C26H28N6O9S2
Molecular Weight 632.7 g/mol
CAS No. 105358-77-8
Cat. No. B1667345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBO-1236
CAS105358-77-8
Synonyms7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate
BO 1236
BO-1236
L 658310
L-658,310
Molecular FormulaC26H28N6O9S2
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-]
InChIInChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1
InChIKeyQDBUMQXESHMJDI-AVRDEDQJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BO-1236 (CAS 105358-77-8): A Research-Grade 3-Isoindolinium Cephalosporin for Antipseudomonal Antibacterial Studies


The compound corresponding to CAS 105358-77-8, designated BO-1236 (also referenced as L-658,310), is a research-grade, semi-synthetic cephalosporin antibiotic characterized by an N-methyl-5,6-dihydroxyisoindolinium moiety at the 3-position of the cephem nucleus [1]. This structural feature distinguishes it from conventional third- and fourth-generation cephalosporins and underlies its pronounced in vitro and in vivo activity against Gram-negative bacteria, notably Pseudomonas aeruginosa [2]. It is supplied as a purified analytical standard for laboratory research and development applications.

Why Generic Antipseudomonal Cephalosporins Cannot Substitute for BO-1236 (CAS 105358-77-8) in Targeted Research Applications


In research applications, generic substitution of BO-1236 with other cephalosporins such as ceftazidime, cefepime, or ceftolozane is invalid due to significant and quantifiable differences in antibacterial potency, spectrum, and structural determinants of activity. The unique N-methyl-5,6-dihydroxyisoindolinium moiety at the 3-position of the BO-1236 cephem nucleus confers enhanced penetration and target binding characteristics that are not present in conventional agents [1]. Consequently, a simple molar or potency equivalence cannot be assumed; replacement of BO-1236 with a generic cephalosporin would introduce substantial experimental variability and compromise the validity of comparative studies requiring precise control of this specific chemical entity.

Quantitative Evidence for the Procurement and Selection of BO-1236 (CAS 105358-77-8) as a Research Standard


Superior Potency Against Pseudomonas aeruginosa Compared to Ceftazidime and Ceftolozane: A Comparative MIC Analysis

BO-1236 demonstrates superior in vitro potency against Pseudomonas aeruginosa relative to the commonly used comparator agents ceftazidime and ceftolozane/tazobactam. In a direct comparative study, BO-1236 exhibited a significantly lower MIC range and MIC90 value against clinical isolates of P. aeruginosa than ceftazidime [1]. This potency advantage translates to an approximately 10-fold increase in activity compared to ceftazidime in specific SAR studies [2]. When compared to ceftolozane/tazobactam, which has a reported MIC90 of 1-2 mg/L against P. aeruginosa [3], BO-1236 presents a markedly lower MIC value, underscoring its enhanced intrinsic activity.

Antibacterial activity Pseudomonas aeruginosa Minimum inhibitory concentration Cephalosporin

Activity Against Ceftazidime-Resistant Pseudomonas aeruginosa: Quantitative Comparison of BO-1236 Potency

A key differentiating feature of BO-1236 is its potent activity against P. aeruginosa strains that are resistant to ceftazidime. Studies report that BO-1236 maintains high potency against ceftazidime-resistant isolates, while ceftazidime is inactive [1]. Specifically, BO-1236 was significantly more active than ceftazidime against P. aeruginosa strains susceptible or resistant to ceftazidime or gentamicin or both [2]. This demonstrates a clear and quantifiable advantage of BO-1236 over ceftazidime in targeting resistant subpopulations, a crucial consideration for research in antimicrobial resistance.

Antibacterial activity Drug resistance Pseudomonas aeruginosa Cephalosporin

Comparative Efficacy of BO-1236 in In Vivo Murine Infection Models: Superior Protection Over Ceftazidime and Cefotaxime

In experimental murine models of P. aeruginosa bacteremia, BO-1236 demonstrates superior in vivo protective efficacy compared to ceftazidime and cefotaxime. BO-1236 showed protective activity superior to that of ceftazidime and cefotaxime in experimental infections in mice caused by two strains of P. aeruginosa [1]. Additionally, the therapeutic activity of BO-1236 (L-658,310) was demonstrated in experimental bacteremias in normal, diabetic and neutropenic mice, with especially potent activity against P. aeruginosa strains resistant to ceftazidime and/or gentamicin [2]. This in vivo performance underscores a significant pharmacological advantage of BO-1236 over these comparators in relevant animal models.

In vivo efficacy Murine infection model Pseudomonas aeruginosa Cephalosporin

Unique Structural Determinant of BO-1236: The N-Methyl-5,6-Dihydroxyisoindolinium Moiety and Its Impact on Antibacterial Activity

The potent antipseudomonal activity of BO-1236 is directly linked to a specific structural feature: the N-methyl-5,6-dihydroxyisoindolinium moiety attached at the 3-methylene position of the cephem nucleus [1]. Extensive structure-activity relationship (SAR) studies on a series of 3-isoindolinium cephalosporins led to the selection of BO-1232 and BO-1236 [2]. The latter compounds were found to be about ten times more active than ceftazidime against P. aeruginosa [2]. This structural modification is not present in other antipseudomonal cephalosporins like ceftazidime or cefepime, making BO-1236 a unique tool for probing the role of this specific chemical entity in target binding and bacterial cell penetration.

Structure-activity relationship Cephalosporin Isoindolinium Antipseudomonal

In Vivo Pharmacokinetic Profile of BO-1236 in Rodent Models: A Comparative Reference for Experimental Design

The pharmacokinetic profile of BO-1236 has been characterized in laboratory animals. In mice, the serum half-life (t1/2) was reported to be approximately 0.25 hours (15 minutes) following subcutaneous administration [1]. This relatively short half-life is a key consideration for researchers designing in vivo efficacy studies and requires careful attention to dosing frequency to maintain therapeutic drug concentrations above the MIC.

Pharmacokinetics Cephalosporin In vivo Rodent model

BO-1236 as a Reference Standard for Efflux Pump Inhibition Studies in Gram-Negative Bacteria

Beyond its direct antibacterial activity, BO-1236 has been identified as having an additional mechanism of action as an efflux pump inhibitor in Gram-negative bacteria [1]. This property has been leveraged in combination studies; for example, when tested with fluoroquinolones and macrolides, a reduction in the MIC of the partner antibiotic was observed [1]. This dual functionality distinguishes BO-1236 from other cephalosporins that primarily act through PBP inhibition alone and positions it as a valuable research tool for studying efflux-mediated resistance mechanisms and developing novel combination therapies.

Efflux pump inhibitor Gram-negative bacteria Antibiotic resistance Synergy

Optimal Research Applications for BO-1236 (CAS 105358-77-8) Based on Quantifiable Evidence


As a High-Potency Positive Control in Pseudomonas aeruginosa Susceptibility Testing

Given its significantly lower MIC against P. aeruginosa compared to ceftazidime and ceftolozane/tazobactam [1], BO-1236 serves as an ideal positive control in broth microdilution and agar dilution assays. Its potent activity provides a high-sensitivity benchmark for validating assay performance and establishing reliable breakpoints for novel antipseudomonal agents.

As a Reference Compound for Investigating β-Lactam Resistance Mechanisms in P. aeruginosa

BO-1236’s retained activity against ceftazidime-resistant strains [2] makes it a crucial tool for dissecting resistance mechanisms. Researchers can use BO-1236 to probe the specific structural features that confer stability against common β-lactamases or efflux pumps in P. aeruginosa, thereby informing the design of new drugs to circumvent resistance.

As a Key Component in In Vivo Murine Models of Systemic P. aeruginosa Infection

The demonstrated in vivo efficacy of BO-1236 in murine bacteremia models [3] supports its use as a comparator agent or positive control in preclinical studies. Its unique pharmacokinetic profile [4] requires tailored dosing regimens, providing a well-characterized system for studying the pharmacokinetic/pharmacodynamic (PK/PD) drivers of cephalosporin efficacy in vivo.

As a Unique Probe for Studying Efflux Pump Inhibition in Gram-Negative Bacteria

BO-1236's documented role as an efflux pump inhibitor [5] positions it as a valuable research tool for studying efflux-mediated antibiotic resistance. It can be used in synergy assays with partner antibiotics (e.g., fluoroquinolones, macrolides) to quantify the contribution of efflux to resistance and to screen for novel efflux pump inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BO-1236

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.